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Compound of Interest

Compound Name: 4-Bromo-n-methylbenzamide

Cat. No.: B1585493

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Bromo-N-methylbenzamide with other
benzamide derivatives, focusing on their performance in various biological assays. While direct
comparative data for 4-Bromo-N-methylbenzamide is limited in publicly available literature,
this document synthesizes information on its synthesis, predicted activity based on structure-
activity relationships (SAR), and compares it with data from structurally related benzamides.

Introduction to Benzamides

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a
diverse range of therapeutic agents. These compounds have demonstrated significant clinical
utility across various disease areas, including oncology, central nervous system (CNS)
disorders, and infectious diseases. The versatility of the benzamide core allows for fine-tuning
of physicochemical properties and target-specific interactions, making it a fertile ground for the
discovery of novel therapeutics.

Physicochemical Properties

The physicochemical properties of a benzamide derivative, such as lipophilicity, electronic
effects, and steric factors, are crucial determinants of its pharmacokinetic and
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pharmacodynamic profile. The 4-bromo and N-methyl substitutions on the benzamide scaffold
of 4-Bromo-N-methylbenzamide influence these properties.

4-Bromo-N- . N- 4-
Unsubstituted
Property methylbenzam . methylbenzam  Chlorobenzam
] Benzamide . .
ide ide ide
Molecular
CsHsBrNO C7H7NO CsHoNO C7HsCINO
Formula
Molecular Weight  214.06 g/mol 121.14 g/mol 135.16 g/mol 155.59 g/mol
LogP (Predicted) ~2.1 ~0.6 ~1.1 ~1.5
) 4-Bromo, N-
Key Substituents None N-Methyl 4-Chloro
Methyl

Note: LogP values are estimated and can vary based on the prediction algorithm.

The 4-bromo substituent significantly increases the lipophilicity (LogP) compared to the
unsubstituted benzamide, which can enhance membrane permeability. The N-methyl group
also contributes to increased lipophilicity.

Comparative Biological Activity

Benzamide derivatives exhibit a wide range of biological activities, including but not limited to,
anticancer, antipsychotic, and antiviral effects. The following sections compare the known or
inferred activity of 4-Bromo-N-methylbenzamide with other benzamides in these areas.

Anticancer Activity (HDAC Inhibition)

Many benzamide derivatives are known to be inhibitors of histone deacetylases (HDACSs), a
class of enzymes involved in the epigenetic regulation of gene expression.

Structure-Activity Relationship (SAR) Insights:

e Zinc-Binding Group: The benzamide moiety can act as a zinc-binding group, crucial for
HDAC inhibition.
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» Linker: The phenyl ring serves as a linker that positions the other functional groups within the
enzyme's active site.

o Cap Group: Substituents on the phenyl ring and the amide nitrogen act as the "cap group,”
which interacts with the surface of the enzyme. The nature of the cap group influences
potency and selectivity. Halogen substitutions at the 4-position, such as bromine, can
increase inhibitory activity.

While no direct IC50 values for 4-Bromo-N-methylbenzamide as an HDAC inhibitor were
found, studies on related compounds suggest that the 4-bromo substitution is favorable for
activity. For instance, N-phenylbenzamide derivatives with a 4-bromophenyl group have been
investigated as potential therapeutic agents.

Antipsychotic Activity (Dopamine D2 Receptor
Antagonism)

Substituted benzamides are a well-established class of antipsychotic drugs, primarily acting as
antagonists of the dopamine D2 receptor.

SAR Insights:
o The N-substituted side chain is a critical determinant of D2 receptor affinity and selectivity.

e Substitutions on the aromatic ring, including halogens, can modulate the antipsychotic
potency.

While specific dopamine D2 receptor binding affinity data for 4-Bromo-N-methylbenzamide is
not readily available, several N-substituted benzamides with halogen substitutions have been
shown to possess potent dopamine receptor blocking activities. For example, the benzamide
derivative YM-09151-2, which has a more complex N-substituent and a 4-methylamino group,
exhibits potent neuroleptic effects.[1] The simpler structure of 4-Bromo-N-methylbenzamide
suggests it may have a different pharmacological profile.

Antiviral Activity

Recent studies have explored the potential of benzamide derivatives as antiviral agents.
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A study on N-phenylbenzamide derivatives identified 3-amino-N-(4-bromophenyl)-4-
methoxybenzamide as an active inhibitor of enterovirus 71 (EV71).[2] This compound, which
shares the 4-bromophenyl moiety with a hypothetical N-phenyl analog of our target compound,
provides valuable comparative data.

Cytotoxicity (TCso,
Compound Target ICs0 (M)

HM)
3-amino-N-(4-
bromophenyl)-4- Enterovirus 71 57+£08-12+1.2 620 £ 0.0
methoxybenzamide
Pirodavir (Reference) Enterovirus 71 - 31+2.2

This data suggests that the 4-bromo substitution on the N-phenyl ring is compatible with potent
antiviral activity and low cytotoxicity.[2] While this is not a direct measure of 4-Bromo-N-
methylbenzamide's activity, it highlights the potential of the 4-bromo-N-arylbenzamide scaffold
in antiviral drug discovery.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of
benzamide derivatives.

Synthesis of 4-Bromo-N-methylbenzamide

A common method for the synthesis of N-methylbenzamides is the reaction of the
corresponding benzoyl chloride with methylamine.

Protocol:

» Dissolve 4-bromobenzoyl chloride (1 equivalent) in a suitable aprotic solvent such as
dichloromethane (DCM).

e Add a base, such as triethylamine (2.2 equivalents), to the solution.

e Slowly add a solution of methylamine (e.g., 2.0 N in THF) dropwise with stirring.
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Stir the reaction mixture at room temperature for approximately 1 hour.

Quench the reaction with a dilute acid, such as 2.0 N hydrochloric acid.

Extract the product with an organic solvent (e.g., DCM).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure to obtain the crude product.

Purify the product by recrystallization or column chromatography.

In Vitro HDAC Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific histone
deacetylase enzyme.

Protocol:

e Prepare a reaction buffer containing the HDAC enzyme, a fluorogenic substrate (e.g., a
peptide with an acetylated lysine and a fluorophore/quencher pair), and the test compound at
various concentrations.

« Initiate the reaction and incubate at 37°C for a specified period.

o Stop the reaction by adding a developer solution that contains a protease to cleave the
deacetylated substrate, leading to a fluorescent signal.

» Measure the fluorescence intensity using a microplate reader.

o Calculate the percent inhibition for each concentration of the test compound and determine
the IC50 value by plotting the data.

Dopamine D2 Receptor Binding Assay

This assay measures the affinity of a compound for the dopamine D2 receptor.
Protocol:

o Prepare cell membranes from a cell line expressing the human dopamine D2 receptor.
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 Incubate the membranes with a radiolabeled ligand (e.g., [*H]-spiperone) and varying
concentrations of the test compound in a suitable buffer.

 After incubation, separate the bound and free radioligand by rapid filtration through a glass
fiber filter.

» Wash the filters to remove non-specifically bound radioligand.
o Measure the radioactivity retained on the filters using a scintillation counter.

o Determine the concentration of the test compound that inhibits 50% of the specific binding of
the radioligand (IC50) and calculate the binding affinity (Ki) using the Cheng-Prusoff
equation.

Visualizations
General Synthesis Workflow for Substituted Benzamides
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General Synthesis and Evaluation Workflow
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Caption: A typical workflow for the synthesis and biological evaluation of substituted
benzamides.

General Mechanism of HDAC Inhibition by Benzamides
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HDAC Inhibition by Benzamide Derivatives
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Caption: Benzamide inhibitors bind to the HDAC active site, preventing histone deacetylation.

Conclusion

4-Bromo-N-methylbenzamide is a benzamide derivative with physicochemical properties that
suggest good potential for biological activity. While direct comparative data is scarce, analysis
of structure-activity relationships and data from closely related analogs indicate that it may
possess anticancer, neuroleptic, and antiviral properties. The 4-bromo substitution is generally
associated with increased lipophilicity and can contribute favorably to binding interactions with
various biological targets. Further direct comparative studies are necessary to fully elucidate
the pharmacological profile of 4-Bromo-N-methylbenzamide and to determine its potential as
a lead compound in drug discovery programs. The experimental protocols and workflows
provided in this guide offer a framework for such future investigations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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